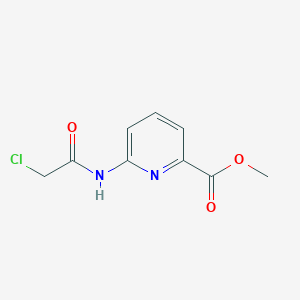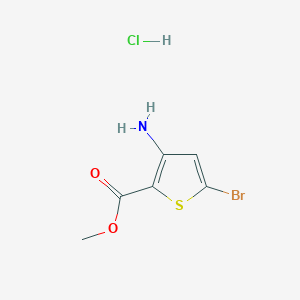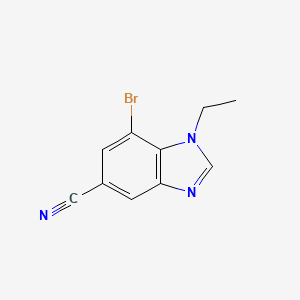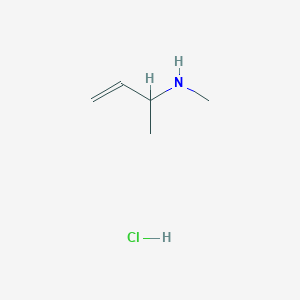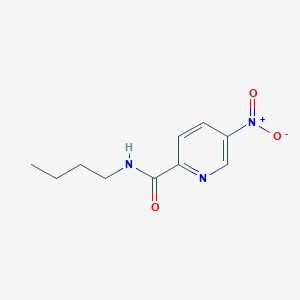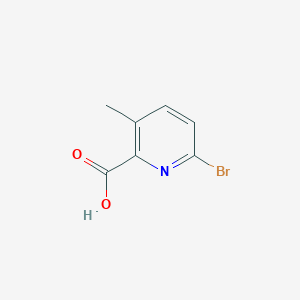
6-溴-3-甲基吡啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methylpyridine-2-carboxylic acid is a bromopyridine derivative . It is also known as 3-methylpicolinic acid . The molecular weight of this compound is 230.06 .
Synthesis Analysis
The synthesis of 2-Bromo-6-methylpyridine, a similar compound, has been reported in various methods . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . The dianion formed by reacting 3-Methylpyridine-2-carboxylic acid with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methylpyridine-2-carboxylic acid can be represented by the SMILES stringCc1cccc(Br)n1 . The InChI key for this compound is SOHDPICLICFSOP-UHFFFAOYSA-N . Chemical Reactions Analysis
2-Bromo-6-methylpyridine may be used in the synthesis of various compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and others .Physical And Chemical Properties Analysis
The physical form of 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester, a related compound, is solid . The storage temperature is recommended to be in an inert atmosphere, 2-8°C .科学研究应用
-
2-Bromo-6-methylpyridine : This is a bromopyridine derivative. It is used in the synthesis of various compounds such as 6,6’-dimethyl-2,2’-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), 2-methyl-6-(trimethylstannanyl)pyridine, 2-(6-methylpyridin-2-yl)propan-2-ol, and bis[(2-bromo-6-methylpyridinium)hexafluorosilicate] monohydrate .
-
Pyridine-2-carboxylic acid : This compound has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, and resulted in the regioselective production of pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
-
6-Methylpyridine-2-carboxylic acid : This compound has been used in the preparation of 2-(2-benzoxazolyl)-6-methylpyridine and 1,5-cyclooctadiene iridium (I) complexes bearing chelating ligands .
-
2-Methylpyridine-3-carboxylic acid : This compound has been used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .
-
Catalytic Protodeboronation of Pinacol Boronic Esters : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Pyridinecarboxylic Acids : Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine. They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
-
Interactions of Carrier Ligands of Antidiabetic Metal Complexes with Human Serum Albumin : This research involves the interactions of insulin-mimetic zinc (II) complexes with cell constituents .
-
2-Methylpyridine-3-carboxylic Acid : This compound was used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines. It was also used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno [3,4- b ]pyridin-5-one .
-
Catalytic Protodeboronation of Pinacol Boronic Esters : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
-
Pyridinecarboxylic Acids : Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine. They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
-
Interactions of Carrier Ligands of Antidiabetic Metal Complexes with Human Serum Albumin : This research involves the interactions of insulin-mimetic zinc (II) complexes with cell constituents .
-
2-Methylpyridine-3-carboxylic Acid : This compound was used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines. It was also used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno [3,4- b ]pyridin-5-one .
安全和危害
This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may have specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Relevant Papers The relevant papers for 6-Bromo-3-methylpyridine-2-carboxylic acid include studies on the synthesis of chiral 2,2′-dipyidylamines , and the efficient synthesis of novel pyridine derivatives .
属性
IUPAC Name |
6-bromo-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYFTBPNJJOHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylpyridine-2-carboxylic acid | |
CAS RN |
1211516-18-5 |
Source


|
| Record name | 6-bromo-3-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

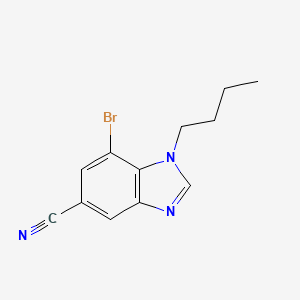
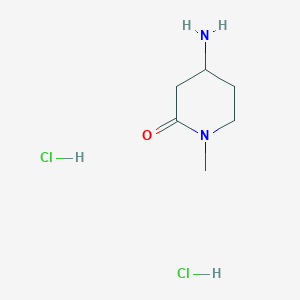
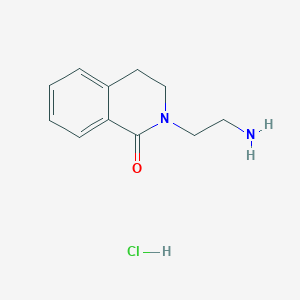
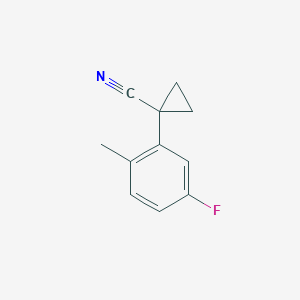
![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
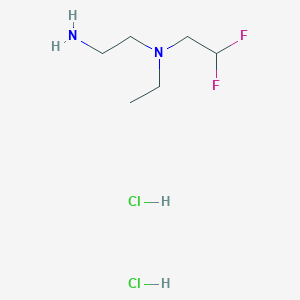
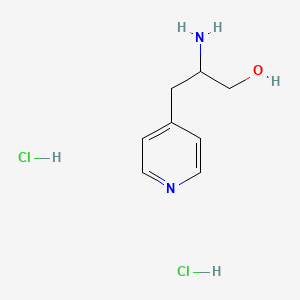
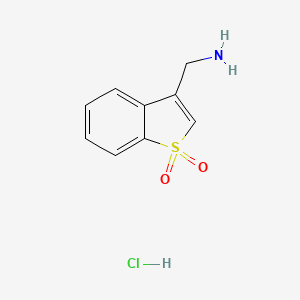
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
